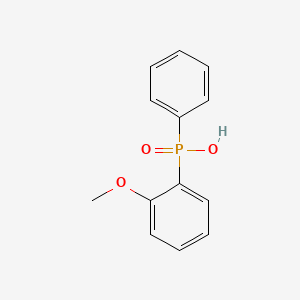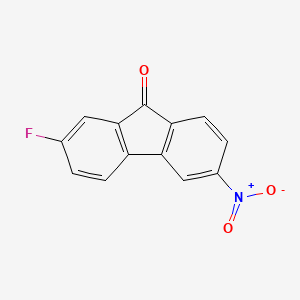
2-Fluoro-6-nitro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-nitro-9h-fluoren-9-one is an organic compound with the molecular formula C13H6FNO3 It is a derivative of fluorenone, characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 6-position on the fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitro-9h-fluoren-9-one typically involves the nitration of 2-fluoro-9-fluorenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenone core, to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Fluoro-6-amino-9h-fluoren-9-one.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Oxidized fluorenone derivatives.
Applications De Recherche Scientifique
2-Fluoro-6-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and functional materials for electronic devices.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-9-fluorenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-9h-fluoren-9-one: Lacks the fluorine atom, affecting its stability and biological activity.
2,4,5,7-Tetranitrofluorenone: Contains multiple nitro groups, significantly altering its chemical and physical properties.
Uniqueness
2-Fluoro-6-nitro-9h-fluoren-9-one is unique due to the combined presence of both fluorine and nitro groups, which impart distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
16234-84-7 |
|---|---|
Formule moléculaire |
C13H6FNO3 |
Poids moléculaire |
243.19 g/mol |
Nom IUPAC |
2-fluoro-6-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6FNO3/c14-7-1-3-9-11-6-8(15(17)18)2-4-10(11)13(16)12(9)5-7/h1-6H |
Clé InChI |
SJJPJCXEFJDRSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



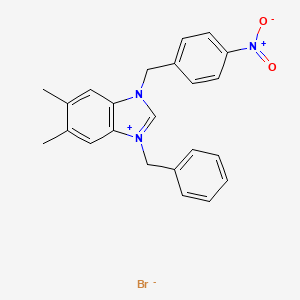

![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)

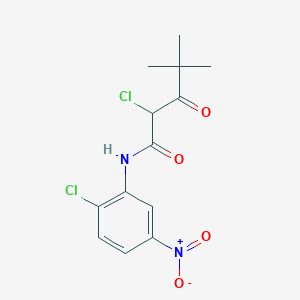
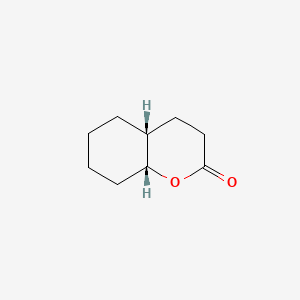
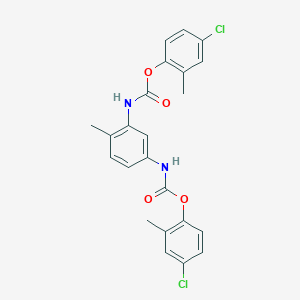


![4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11942926.png)
![Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11942927.png)

